molecular formula C22H18N2O3S B6515442 3-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-1,4-dihydrocinnolin-4-one CAS No. 950270-34-5

3-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-1,4-dihydrocinnolin-4-one

Cat. No.: B6515442
CAS No.: 950270-34-5
M. Wt: 390.5 g/mol
InChI Key: KLCXSVRBPHGPJG-UHFFFAOYSA-N
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Description

The compound “3-(4-methylbenzenesulfonyl)-1-(4-methylphenyl)-1,4-dihydrocinnolin-4-one” is a complex organic molecule. It contains a cinnolinone group, which is a type of heterocyclic compound, along with methylbenzenesulfonyl and methylphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cinnolinone core would provide a rigid, planar structure, while the methylbenzenesulfonyl and methylphenyl groups would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent used .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological studies. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this is purely speculative without further information .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical properties, it could be studied for its potential use in chemical synthesis or materials science .

Properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylphenyl)sulfonylcinnolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-15-7-11-17(12-8-15)24-20-6-4-3-5-19(20)21(25)22(23-24)28(26,27)18-13-9-16(2)10-14-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCXSVRBPHGPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(=N2)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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